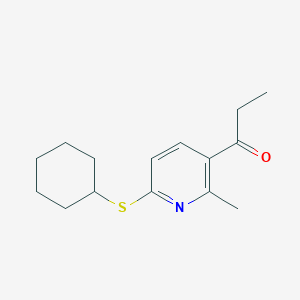

1-(6-(Cyclohexylthio)-2-methylpyridin-3-yl)propan-1-one

Description

1-(6-(Cyclohexylthio)-2-methylpyridin-3-yl)propan-1-one is a heterocyclic compound featuring a pyridine core substituted with a cyclohexylthio group at the 6-position, a methyl group at the 2-position, and a propan-1-one moiety at the 3-position. This structure combines aromaticity (pyridine ring) with lipophilic (cyclohexylthio) and electron-withdrawing (ketone) groups, making it a candidate for diverse applications, including medicinal chemistry and materials science.

The cyclohexylthio substituent likely enhances solubility in non-polar solvents compared to simpler alkyl or aryl groups, while the ketone group may facilitate hydrogen bonding or participate in further chemical modifications. Structural studies of related pyridine derivatives (e.g., crystallographic data in ) indicate that such compounds often exhibit planar or near-planar geometries, which could influence their reactivity or binding properties .

Properties

Molecular Formula |

C15H21NOS |

|---|---|

Molecular Weight |

263.4 g/mol |

IUPAC Name |

1-(6-cyclohexylsulfanyl-2-methylpyridin-3-yl)propan-1-one |

InChI |

InChI=1S/C15H21NOS/c1-3-14(17)13-9-10-15(16-11(13)2)18-12-7-5-4-6-8-12/h9-10,12H,3-8H2,1-2H3 |

InChI Key |

NKTPSFRBHHDMPB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(N=C(C=C1)SC2CCCCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Cyclohexylthio)-2-methylpyridin-3-yl)propan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with cyclohexylthiol in the presence of a base to form the corresponding thioether. This intermediate is then subjected to a Friedel-Crafts acylation reaction using propanoyl chloride and a Lewis acid catalyst such as aluminum chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Cyclohexylthio)-2-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Oxidation: Sulfoxide, sulfone.

Reduction: Alcohol.

Substitution: Nitrated or halogenated derivatives of the pyridine ring.

Scientific Research Applications

1-(6-(Cyclohexylthio)-2-methylpyridin-3-yl)propan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-(Cyclohexylthio)-2-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility and Reactivity: The cyclohexylthio group in the target compound increases lipophilicity, which may improve membrane permeability in biological systems but reduce aqueous solubility compared to the methoxyphenyl analog .

Biological Activity: Urea derivatives (e.g., 21a–d) from demonstrate the importance of the pyridine core in medicinal chemistry.

Synthetic Utility: The propan-1-one moiety in the target compound provides a reactive site for further functionalization (e.g., condensation, reduction), similar to the ethanone derivative in .

Research Findings and Data

Physicochemical Properties:

- Lipophilicity (LogP) : Predicted LogP values (via software like Multiwfn) for the target compound are higher (~3.5) than the methoxyphenyl analog (~2.8), reflecting the cyclohexylthio group’s contribution .

- Thermal Stability : Pyridine derivatives with bulky substituents (e.g., cyclohexylthio) typically exhibit higher melting points due to increased van der Waals interactions.

Structural Insights:

- Crystallographic studies of related compounds (e.g., ) reveal that dihedral angles between aromatic rings influence packing efficiency and intermolecular interactions, which could guide co-crystal design for the target compound .

Biological Activity

1-(6-(Cyclohexylthio)-2-methylpyridin-3-yl)propan-1-one is an organic compound notable for its unique structural features, including a cyclohexylthio group attached to a pyridine ring and a propanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are influenced by its lipophilicity and interaction with biological systems.

Chemical Structure and Properties

- Molecular Formula : C15H21NOS

- Molecular Weight : 263.40 g/mol

- Structural Features :

- Cyclohexylthio group enhances lipophilicity.

- Pyridine ring contributes to reactivity and potential biological interactions.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Compounds with pyridine rings often show antimicrobial properties, potentially inhibiting bacterial growth.

- Cytotoxicity : The compound may enhance the cytotoxic effects of other agents, particularly under hypoxic conditions, as seen in studies involving bioreductive compounds that potentiate the effects of chemotherapeutic agents like CCNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) .

In Vitro Studies

In vitro studies have demonstrated the potential of this compound to interact with cellular targets. For instance, it has been shown to affect cell viability and proliferation in various cancer cell lines. The specific mechanisms through which it exerts these effects require further elucidation but may involve:

- Inhibition of Enzymatic Activity : The compound could inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful. The following table summarizes key features of these compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-(6-(Benzylthio)-4-methylpyridin-3-yl)propan-1-one | Structure | Contains a benzylthio group; potential for different biological activity. |

| N-Cyclohexyl-N-methylpyridin-3-methanamine | Structure | Focused on amine properties; used in different pharmacological contexts. |

| 2-Methylpyridin-3-thiol | Structure | Lacks the propanone functionality; primarily studied for thiol reactivity. |

The presence of the cyclohexylthio group in this compound is significant as it may enhance the compound's bioavailability and specificity towards certain biological targets compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

- Cytotoxic Enhancement : Research has shown that certain bioreductive compounds can significantly enhance the cytotoxic activity of chemotherapeutic agents under hypoxic conditions, suggesting that similar mechanisms may be present for this compound .

- Antimicrobial Efficacy : Preliminary studies indicate that derivatives of pyridine can exhibit antimicrobial properties against various bacterial strains, highlighting the potential for further exploration in this area.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.